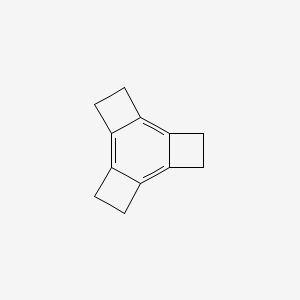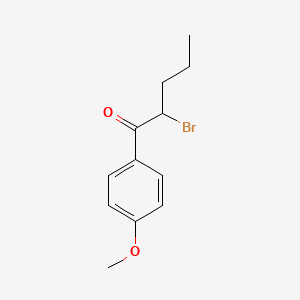
2-Bromo-1-(4-methoxyphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of the pentanone chain and a methoxyphenyl group attached to the fourth carbon
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one typically involves the bromination of 1-(4-methoxyphenyl)pentan-1-one. One common method includes the following steps:
Starting Material: 1-(4-methoxyphenyl)pentan-1-one.
Reagents: Sodium bromide (NaBr) and hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out at room temperature.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Bromo-1-(4-methoxyphenyl)pentan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group (OCH3) can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-methoxyphenyl)pentan-1-one can be compared with other brominated ketones, such as:
2-Bromo-1-phenyl-pentan-1-one: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
2-Bromo-1-(4-methylphenyl)pentan-1-one:
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group, which significantly alters its reactivity and applications.
The presence of the methoxy group in this compound makes it unique, providing distinct chemical properties and expanding its range of applications.
Eigenschaften
CAS-Nummer |
36412-64-3 |
|---|---|
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-bromo-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-11(13)12(14)9-5-7-10(15-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RTILIJSYRVLPFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
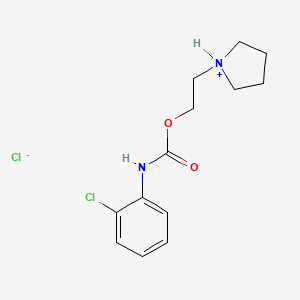
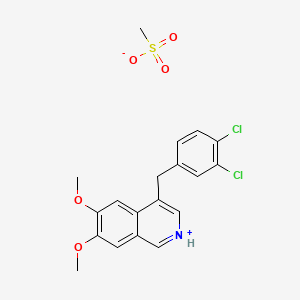
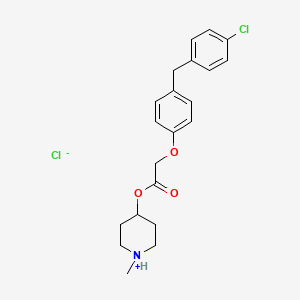
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
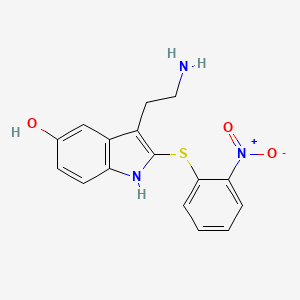
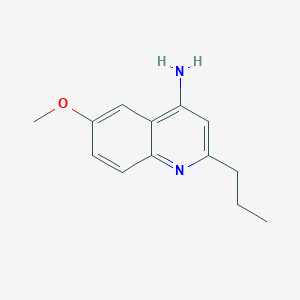

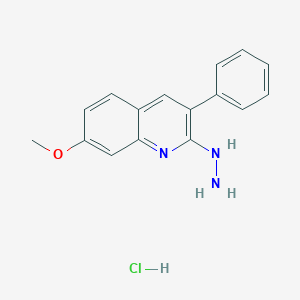
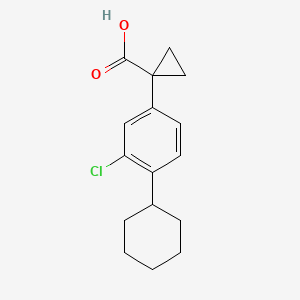

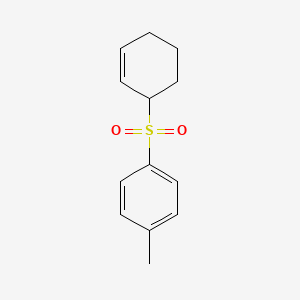
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
